molecular formula C14H16N2O2S2 B2929200 N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797310-00-9

N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2929200
CAS RN: 1797310-00-9
M. Wt: 308.41
InChI Key: RWTPUJJOFXVIRX-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

Benzo[d]thiazole derivatives are widely recognized for their diverse bioactivities, making them crucial components in the synthesis of new drugs and research compounds. An elegant pathway has been developed for synthesizing methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates. These compounds serve as versatile building blocks, allowing for substitution at multiple positions to explore chemical space around the molecule for potential ligand-target interactions. This methodology facilitates the creation of a series of new compounds, demonstrating the utility of benzo[d]thiazole derivatives in drug discovery efforts (Durcik et al., 2020).

Supramolecular Chemistry and Gelation

N-(Thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior to understand the influence of methyl functionality and S⋯O interactions. This research sheds light on the design of supramolecular gelators and the role of non-covalent interactions in dictating gelation/non-gelation behavior. These findings have implications for developing novel materials with specific properties and applications in various scientific fields (Yadav & Ballabh, 2020).

Antimicrobial and Anticancer Agents

The synthesis and evaluation of thiazole derivatives as antimicrobial agents highlight the chemical versatility and biological relevance of these compounds. Derivatives containing electron-donating groups like hydroxyl, amino, and methoxy exhibit significant antimicrobial activity. This research underscores the potential of thiazole derivatives in addressing microbial resistance and the development of new antimicrobial therapies (Chawla, 2016).

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-18-14(4-5-19-8-14)7-15-13(17)10-2-3-11-12(6-10)20-9-16-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTPUJJOFXVIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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